molecular formula C5H5Cl2N3 B8191139 C-(4,5-Dichloro-pyrimidin-2-yl)-methylamine

C-(4,5-Dichloro-pyrimidin-2-yl)-methylamine

Cat. No.: B8191139
M. Wt: 178.02 g/mol
InChI Key: FWNWIAJBABEEMI-UHFFFAOYSA-N
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Description

C-(4,5-Dichloro-pyrimidin-2-yl)-methylamine is a chemical compound belonging to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to benzene and pyridine but with two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of chlorine atoms at the 4th and 5th positions of the pyrimidine ring and a methylamine group attached to the 2nd position.

Synthetic Routes and Reaction Conditions:

  • Chlorination Reaction: The synthesis of this compound typically begins with the chlorination of pyrimidin-2-yl-methylamine. This involves treating pyrimidin-2-yl-methylamine with chlorine gas in the presence of a suitable catalyst, such as ferric chloride (FeCl3), under controlled temperature and pressure conditions.

  • Nucleophilic Substitution Reaction: Another method involves the nucleophilic substitution of a suitable precursor, such as 2,4-dichloropyrimidine, with methylamine. This reaction is usually carried out in a polar aprotic solvent, such as dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors equipped with advanced temperature and pressure control systems. Continuous flow reactors are often employed to ensure consistent product quality and yield. The use of automated systems for the addition of reagents and the removal of by-products helps in maintaining the efficiency of the production process.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to produce reduced derivatives of the compound.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as alkyl halides or amines replace the chlorine atoms on the pyrimidine ring.

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2O2, in an acidic or neutral medium.

  • Reduction: LiAlH4, in anhydrous ether.

  • Substitution: Alkyl halides, amines, in polar aprotic solvents like DMF or acetonitrile.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, including carboxylic acids and aldehydes.

  • Reduction Products: Reduced derivatives, such as amines and alcohols.

  • Substitution Products: Substituted pyrimidines with different alkyl or aryl groups.

Scientific Research Applications

C-(4,5-Dichloro-pyrimidin-2-yl)-methylamine has several applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme inhibitors and receptor ligands.

  • Medicine: It has potential therapeutic applications, such as in the development of antiviral and anticancer agents.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which C-(4,5-Dichloro-pyrimidin-2-yl)-methylamine exerts its effects depends on its specific application. For example, in the context of enzyme inhibition, the compound may bind to the active site of an enzyme, preventing the substrate from binding and thus inhibiting the enzyme's activity. The molecular targets and pathways involved vary based on the biological system or disease being studied.

Comparison with Similar Compounds

  • 2,4-Dichloropyrimidine

  • 2-Chloro-5-fluoropyrimidine

  • 2,4,6-Trichloropyrimidine

  • 2,4-Dimethylpyrimidine

Properties

IUPAC Name

(4,5-dichloropyrimidin-2-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5Cl2N3/c6-3-2-9-4(1-8)10-5(3)7/h2H,1,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWNWIAJBABEEMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)CN)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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